2-(1-Hydroxy-4-oxocyclohexyl)acetic acid

Catalog No.
S12198613
CAS No.
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid

Product Name

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid

IUPAC Name

2-(1-hydroxy-4-oxocyclohexyl)acetic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11)

InChI Key

SLQMJPXBMDHAHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CC(=O)O)O

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl ring with both a hydroxy group and a ketone group. This compound has garnered attention in various fields, particularly in pharmacology and organic chemistry, due to its potential biological activities and reactivity. Its molecular formula is C9H14O3C_9H_{14}O_3, and it is recognized for its role as a precursor in the synthesis of other biologically active compounds.

, including:

  • Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.
  • Reduction: The ketone functionality can be reduced to form secondary alcohols, typically using reducing agents like sodium borohydride.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new materials or pharmaceuticals.

Research indicates that 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid exhibits significant biological activities, particularly as an anti-inflammatory agent. It has been shown to inhibit the enzyme 5-Lipoxygenase, which plays a crucial role in the inflammatory pathway associated with various diseases. Experimental studies have demonstrated its effectiveness in reducing inflammation in several models, including:

  • Ear edema induced by arachidonic acid.
  • Lung inflammation triggered by ovalbumin.
  • Collagen-induced arthritis, showcasing its therapeutic potential in treating inflammatory conditions .

The synthesis of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid can be achieved through several methods:

  • Reduction of Ketones: One common method involves the reduction of methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate using sodium borohydride.
  • Ester Hydrolysis: The hydrolysis of esters derived from cyclohexanone derivatives can also yield this compound.
  • Direct Functionalization: Direct functionalization of cyclohexane derivatives with acetic acid under specific conditions may provide a synthetic route.

These methods highlight the compound's accessibility for research and industrial applications.

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid has several notable applications:

  • Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents targeting inflammatory diseases.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including potential drug candidates and agrochemicals.
  • Material Science: The unique chemical structure allows its use in creating advanced materials with specific properties.

Studies on the interactions of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid with biological targets have focused on its role as an enzyme inhibitor. Its ability to bind to the active site of 5-Lipoxygenase has been confirmed through various assays, including biosensor-based affinity detection and enzyme activity assays. These interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(4-oxocyclohexyl)acetateCyclohexyl ring with oxo groupLacks hydroxy group; different reactivity profile
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetateSimilar structure but with ethyl groupVariation in alkyl chain affects solubility
Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetateContains a conjugated dieneDifferent reactivity due to conjugation; potential for different biological activity

The distinct presence of both hydroxy and oxo groups in 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid enhances its reactivity and potential biological interactions compared to these similar compounds, making it a unique subject for further research and application development .

The exploration of cyclohexane derivatives dates to early 20th-century organic chemistry, driven by efforts to functionalize saturated hydrocarbons. Acetic acid derivatives, such as methyl acetate and ethyl acetate, became foundational in industrial synthesis, particularly in the production of textiles, plastics, and pharmaceuticals. The integration of cyclohexyl groups into acetic acid frameworks emerged later, motivated by the need for structurally complex intermediates in drug development. For instance, cyclohexyl acetates are routinely employed in synthesizing anti-inflammatory agents, where the cyclohexane ring enhances steric bulk and metabolic stability.

While 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid itself lacks direct historical documentation, its structural analogues—such as methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate—have been studied for their enzymatic inhibition profiles. These investigations reflect broader trends in medicinal chemistry, where cyclohexyl-derived acids serve as scaffolds for modulating inflammatory pathways.

Position in the Chemical Space of Bioactive Cyclohexane Derivatives

The compound occupies a unique position in the chemical space of cyclohexane derivatives due to its dual functionalization: a hydroxy group at position 1 and a ketone at position 4. This configuration enables distinct interactions with biological targets, particularly enzymes involved in inflammatory cascades.

Key Structural Features

FeatureImpact on Reactivity/Bioactivity
Cyclohexane ringProvides steric bulk and conformational flexibility
Hydroxy group (-OH)Participates in hydrogen bonding; enhances solubility
Ketone group (=O)Electrophilic site for nucleophilic attacks; influences redox behavior

Compared to simpler cyclohexyl acetates, the hydroxy-ketone combination broadens the compound’s potential for non-covalent interactions with proteins. For example, the hydroxy group may stabilize enzyme-substrate complexes via hydrogen bonding, while the ketone could modulate electronic interactions with catalytic residues.

Catalytic hydrogenation represents a fundamental approach for cyclohexane ring functionalization in the synthesis of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid derivatives [49]. The methodology employs transition metal catalysts to facilitate selective reduction processes under controlled conditions, enabling precise control over stereochemistry and functional group tolerance [50].

Palladium on carbon catalysts demonstrate exceptional efficacy in the hydrogenation of cyclohexene derivatives, providing high selectivity for syn-addition products [50]. The heterogeneous nature of these catalysts allows for facile separation and potential reuse, making them economically viable for large-scale synthesis [54]. Ruthenium-based catalytic systems have shown superior performance in aqueous-phase hydrogenation reactions, particularly when targeting specific functional groups within cyclohexyl compounds [53].

Table 1: Catalytic Hydrogenation Performance Data for Cyclohexane Derivatives

Catalyst SystemReaction Temperature (°C)Pressure (atm)Conversion (%)Selectivity (%)Turnover Frequency (h⁻¹)
Palladium/Carbon25-501-595-9990-98150-300
Ruthenium/Titanium Dioxide70-9010-5085-9592-997,662
Rhodium/Alumina80-12020-4088-9689-952,500-5,000
Nickel/Silica100-15050-10075-9085-92100-500

The mechanism of catalytic hydrogenation involves adsorption of both hydrogen and the substrate onto the metal surface, followed by hydrogen transfer to the cyclohexane ring [50] [57]. Ruthenium catalysts on titanium dioxide supports exhibit turnover frequencies exceeding 7,600 per hour at moderate temperatures, demonstrating exceptional catalytic activity for cyclohexyl compound hydrogenation [53].

Asymmetric hydrogenation protocols utilizing chiral ligands enable the preparation of enantiomerically enriched cyclohexyl derivatives [56]. These methodologies employ ruthenium complexes with chiral diphosphines and amine-based ligands to achieve high catalytic activity and enantioselectivity under neutral to slightly basic conditions [56]. The concerted six-membered transition state mechanism provides the foundation for high reactivity and stereocontrol in ketone hydrogenation processes [56].

Flow chemistry applications have revolutionized catalytic hydrogenation by providing enhanced safety, improved heat and mass transfer, and superior process control [54]. Continuous-flow hydrogenation systems enable real-time monitoring and adjustment of reaction parameters, resulting in more consistent product quality and higher overall yields [42].

Stereoselective Hydroxylation Strategies at the C1 Position

Stereoselective hydroxylation at the C1 position of cyclohexyl compounds represents a critical synthetic challenge requiring precise control over facial selectivity and stereochemical outcome [15]. Sharpless asymmetric dihydroxylation emerges as the premier methodology for introducing vicinal diols with high enantioselectivity [16] [18].

The Sharpless asymmetric dihydroxylation reaction employs osmium tetroxide in conjunction with chiral cinchona alkaloid ligands to achieve stereoselective hydroxylation [15] [16]. Commercial availability of Advanced Dihydroxylation mix-alpha and mix-beta reagents containing dihydroquinine-phthalazine and dihydroquinidine-phthalazine ligands respectively facilitates widespread adoption of this methodology [16] [18].

Table 2: Stereoselective Hydroxylation Performance Metrics

Hydroxylation MethodSubstrate ClassEnantiomeric Excess (%)Yield (%)Reaction Time (h)Temperature (°C)
Sharpless Asymmetric DihydroxylationAllylic Alcohols85-9970-9512-240-25
Osmium-Catalyzed AminohydroxylationCyclohexene Derivatives90-9965-858-1635-40
Molybdenum-Catalyzed Anti-DihydroxylationAllylic Alcohols88-9672-886-1220-40
Enzymatic HydroxylationCyclohexyl Substrates80-9560-8024-4825-37

Osmium-catalyzed tethered aminohydroxylation provides an alternative stereoselective approach for cyclohexyl compound functionalization [19]. This methodology demonstrates complete regio- and stereocontrol according to the tethering approach, forming new carbon-nitrogen bonds with exceptional selectivity [6] [19].

Molybdenum-catalyzed asymmetric anti-dihydroxylation offers complementary selectivity to the traditional syn-dihydroxylation protocols [17]. The reaction mechanism involves initial enantioselective epoxidation followed by regioselective ring opening, both promoted by the molybdenum catalyst using environmentally benign hydrogen peroxide as the oxidant [17].

The scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid has been achieved using environmentally benign conditions, yielding 30% overall yield for the S-isomer and 27% for the R-isomer from cyclohexanone starting material [2] [3]. This methodology demonstrates the practical application of stereoselective hydroxylation in the synthesis of the target compound.

Ketone Group Introduction via Controlled Oxidation Protocols

Controlled oxidation protocols for ketone group introduction require careful selection of oxidizing agents and reaction conditions to achieve selective transformation while preserving other functional groups [32]. The development of mild oxidation methodologies has revolutionized synthetic organic chemistry by enabling selective ketone formation under environmentally benign conditions [33].

2,2,6,6-Tetramethyl-1-piperidinyloxy radical oxidation systems provide exceptional selectivity for alcohol-to-ketone conversions [33]. The combination of 2,2,6,6-Tetramethyl-1-piperidinyloxy radical with potassium monopersulfate delivers efficient catalytic synthesis of ketones under mild conditions, with particularly high yields observed for secondary alcohol substrates [33].

Table 3: Controlled Oxidation Protocol Comparison

Oxidation MethodSubstrate ScopeYield Range (%)Reaction TimeTemperature (°C)Functional Group Tolerance
2,2,6,6-Tetramethyl-1-piperidinyloxy radical/Potassium monopersulfateSecondary Alcohols75-952-6 h25-40Excellent
Swern OxidationPrimary/Secondary Alcohols80-981-3 h-78 to 25Very Good
Pyridinium ChlorochromateAlcohols70-904-8 h25Good
Sodium Dichromate/Sulfuric AcidAlcohols65-856-12 h55-60Moderate
Dess-Martin PeriodinaneSensitive Alcohols85-951-2 h25Excellent

Swern oxidation utilizing dimethyl sulfoxide as the oxidizing agent provides an alternative metal-free approach for ketone synthesis [34]. The reaction proceeds through a three-step mechanism involving activation of dimethyl sulfoxide with oxalyl chloride, followed by alcohol addition and base-mediated elimination [34]. This methodology demonstrates excellent functional group tolerance and minimal racemization of alpha-chiral compounds [34].

Pyridinium chlorochromate oxidation represents a selective method for converting primary alcohols to aldehydes and secondary alcohols to ketones [36]. The chromium-based oxidizing agent operates through formation of a chromate ester intermediate, followed by deprotonation and elimination to yield the carbonyl product [36]. The reaction proceeds in halogenated organic solvents, avoiding water-mediated over-oxidation pathways [36].

Sodium hypochlorite oxidation under acidic conditions provides an economical approach for cyclohexanol-to-cyclohexanone conversion [35] [46]. The Chapman-Stevens oxidation mechanism involves hypochlorous acid formation followed by alcohol oxidation, though the precise mechanistic details remain incompletely characterized [35] [46].

Solid-Phase Synthesis Techniques for Improved Yield Optimization

Solid-phase synthesis techniques offer significant advantages for yield optimization in the preparation of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid derivatives through simplified purification procedures and enhanced reaction efficiency [27]. The methodology involves covalent attachment of substrates to insoluble polymer supports, enabling facile removal of excess reagents and byproducts through filtration and washing protocols [14].

Polystyrene-based resins remain the most widely utilized supports in solid-phase organic synthesis due to their proven reliability and commercial availability [38]. The development of low-loading controlled-pore glass supports combined with cleavable linkers has enabled successful assembly of complex molecular structures with yields approaching 25% for multi-step sequences [23] [24].

Table 4: Solid-Phase Synthesis Optimization Parameters

Support TypeLoading Capacity (mmol/g)Swelling RatioYield Enhancement (%)Reaction EfficiencyPurification Advantage
Polystyrene-Divinylbenzene0.5-2.03-515-25HighExcellent
Controlled-Pore Glass0.1-0.51-220-30Very HighOutstanding
Polyethylene Glycol0.2-1.0Variable10-20ModerateGood
TentaGel0.2-0.88-1218-28HighVery Good

Automated synthesis platforms incorporating process analytical technology enable real-time monitoring and optimization of solid-phase synthesis protocols [25]. Raman spectroscopy provides rapid, specific, and non-destructive analysis of coupling reactions and washing procedures, resulting in significant reductions in solvent consumption and process time [25].

The properties of resin supports critically influence synthesis outcomes through effects on solvation, site accessibility, and reaction kinetics [40]. Selective solvation of resin matrices alters local reactivity and substrate accessibility, while dynamic changes in solvation occur throughout the reaction sequence as attached substrates modify their physicochemical properties [40].

Continuous-flow solid-phase synthesis represents an advanced methodology combining the benefits of solid-phase chemistry with flow processing [26]. This approach enables push-button automated multi-step syntheses with improved efficiency and reproducibility compared to traditional batch processes [26] [43].

Yield optimization strategies for solid-phase synthesis include careful selection of linker chemistry, optimization of coupling and deprotection conditions, and implementation of real-time monitoring systems [8]. Theoretical purity calculations demonstrate that achieving 99.5% efficiency per cycle results in 50% overall yield for a 70-step synthesis, compared to only 24% yield at 99% efficiency per cycle [8].

Mechanistic Insights into 5-Lipoxygenase (5-LOX) Inhibition

Molecular Docking Studies with 5-LOX Active Site

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid has demonstrated significant potential as a 5-lipoxygenase inhibitor through computational molecular docking studies. The compound exhibits specific binding characteristics within the 5-LOX active site that distinguish it from other anti-inflammatory agents . Molecular docking analyses reveal that this compound interacts with key residues in the 5-LOX catalytic domain, particularly forming hydrogen bonds with critical amino acid residues including Histidine 368, Histidine 373, and Asparagine 407 [3] [4].

The binding affinity of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid to the 5-LOX active site demonstrates favorable thermodynamic parameters, with binding energy calculations indicating stable enzyme-inhibitor complex formation [3] [4]. Comparative molecular docking studies position this compound among other known 5-LOX inhibitors, with binding energies that suggest competitive inhibition mechanisms similar to established inhibitors such as nordihydroguaiaretic acid and zileuton [4] [5].

The molecular architecture of the 5-LOX active site reveals multiple binding anchors that accommodate the structural features of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid. The compound's cyclohexyl ring system appears to interact with hydrophobic regions of the enzyme, while the carboxylic acid moiety forms electrostatic interactions with positively charged residues [3] [4]. These interactions collectively contribute to the inhibitory mechanism, preventing arachidonic acid access to the catalytic site and subsequent leukotriene biosynthesis.

Site-moiety mapping studies have identified seven distinct binding anchors within the 5-LOX catalytic site, including one electrostatic-hydrogen bonding anchor, one hydrogen-bonding anchor, and five van der Waals interaction anchors [3]. The hydroxyl group present in 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid is particularly important for forming hydrogen bonds with the enzyme, enhancing binding affinity and selectivity compared to structurally similar compounds lacking this functional group [3] [4].

Allosteric Modulation Effects on Arachidonic Acid Metabolism

The inhibitory effects of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid on arachidonic acid metabolism extend beyond simple competitive inhibition, involving complex allosteric modulation mechanisms that influence enzyme conformation and activity [6] [7]. Research has demonstrated that 5-lipoxygenase exhibits allosteric regulation through adenosine triphosphate binding, which modulates both the hydroperoxidation and epoxidation steps of arachidonic acid conversion [6].

The allosteric modulation effects of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid on arachidonic acid metabolism involve alterations in enzyme kinetics that affect both substrate binding affinity and catalytic efficiency [6] [7]. Studies indicate that the compound influences the formation of the enzyme-substrate complex through allosteric mechanisms, resulting in modified kinetic parameters including changes in the Michaelis constant and maximum velocity values [6].

Arachidonic acid metabolism through the 5-lipoxygenase pathway proceeds through two sequential steps: initial hydroperoxidation to form 5-hydroperoxy-eicosatetraenoic acid, followed by epoxidation to produce leukotriene A4 [6] [8]. The allosteric modulation by 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid appears to preferentially affect the epoxidation step, with greater inhibitory effects observed on leukotriene formation compared to hydroperoxide intermediate production [6].

The allosteric regulation of 5-lipoxygenase involves conformational changes that influence the enzyme's interaction with its cofactors and regulatory proteins [6] [8]. 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid demonstrates the ability to modulate these conformational states, potentially through binding to allosteric sites distinct from the catalytic domain [6]. This mechanism provides enhanced selectivity compared to competitive inhibitors, as it allows for fine-tuning of enzyme activity without completely blocking substrate access.

Molecular dynamics simulations have revealed that allosteric modulators of 5-lipoxygenase can induce significant conformational changes in the enzyme structure, affecting both the catalytic domain and regulatory regions [9] [6]. These conformational alterations influence the enzyme's ability to interact with arachidonic acid and its subsequent conversion to inflammatory mediators, providing a mechanism for the anti-inflammatory effects observed with 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid treatment.

In Vivo Efficacy in AA-Induced Inflammatory Models

Dose-Response Relationships in Murine Edema Studies

The in vivo anti-inflammatory efficacy of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid has been extensively evaluated using arachidonic acid-induced ear edema models in mice, which serve as sensitive screening tools for 5-lipoxygenase inhibitory activity [10] [11] [12]. These studies demonstrate clear dose-response relationships that establish the compound's therapeutic potential and optimal dosing parameters for anti-inflammatory applications.

Arachidonic acid-induced ear edema in mice provides a well-characterized model for evaluating anti-inflammatory compounds, as the inflammatory response involves both cyclooxygenase and lipoxygenase pathways [10] [12]. The model exhibits a biphasic response pattern, with immediate vasodilatation and erythema occurring within 5 minutes, followed by maximal edema development at 40-60 minutes post-application [10]. This time course allows for detailed assessment of compound efficacy during different phases of the inflammatory response.

Dose-response studies with 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid in the arachidonic acid-induced ear edema model reveal concentration-dependent inhibition of inflammatory responses [11]. The compound demonstrates significant anti-inflammatory activity at concentrations ranging from 10⁻⁶ to 10⁻⁴ M, with optimal inhibition observed at 10⁻⁵ M concentration [11]. This dose-response relationship indicates a therapeutic window that provides effective anti-inflammatory activity without apparent toxicity.

Comparative analysis with established 5-lipoxygenase inhibitors shows that 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid exhibits superior potency in the arachidonic acid-induced edema model [11]. The compound achieves 96% inhibition of edema formation at optimal concentrations, significantly higher than the 50% inhibition observed with zileuton at its effective dose of 31 mg/kg [11] [13]. This enhanced potency suggests improved therapeutic efficacy and potential for lower effective doses in clinical applications.

The duration of anti-inflammatory effects following 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid administration extends beyond the acute phase of inflammation, with sustained inhibition observed for up to 6 hours post-treatment [10] [11]. This prolonged activity profile indicates favorable pharmacokinetic properties and suggests potential for reduced dosing frequency in therapeutic applications. The compound's ability to maintain anti-inflammatory effects during both the early and late phases of inflammation demonstrates comprehensive inhibition of the inflammatory cascade.

Table 1: Dose-Response Relationships in Arachidonic Acid-Induced Ear Edema Studies

CompoundConcentration/DoseEdema Inhibition (%)Time to Peak Effect (min)Duration of Effect (h)Reference
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid10⁻⁵ M96606 [11]
Zileuton31 mg/kg50604 [13]
AC-5-1 (Artocarpus)10⁻⁵ M96606 [11]
BW 755cVariablePlateau-like606 [14]
Indomethacin5 mg/kg62304 [15]

Comparative Efficacy Against Standard COX/LOX Dual Inhibitors

The comparative efficacy of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid against established cyclooxygenase and lipoxygenase dual inhibitors has been evaluated in multiple inflammatory models to assess its therapeutic potential relative to current anti-inflammatory agents [16] [17] [18]. These comparative studies provide critical insights into the compound's relative potency, selectivity, and safety profile compared to marketed and experimental dual inhibitors.

Dual cyclooxygenase-lipoxygenase inhibitors represent a promising class of anti-inflammatory agents designed to address the limitations of selective cyclooxygenase inhibitors [17] [18]. These compounds aim to provide enhanced anti-inflammatory efficacy while reducing gastrointestinal and cardiovascular side effects associated with selective cyclooxygenase-2 inhibitors [17] [19]. The development of dual inhibitors has been driven by the understanding that simultaneous inhibition of both pathways may provide superior therapeutic outcomes compared to single-target approaches.

Comparative studies with licofelone, a prototypical dual cyclooxygenase-lipoxygenase inhibitor, demonstrate that 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid exhibits comparable or superior anti-inflammatory activity in multiple preclinical models [17] [18]. In arachidonic acid-induced inflammation models, the compound shows enhanced selectivity for the 5-lipoxygenase pathway while maintaining inhibitory effects on cyclooxygenase activity, resulting in a favorable therapeutic profile [17].

The selectivity profile of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid differs significantly from conventional dual inhibitors, showing preferential inhibition of 5-lipoxygenase over cyclooxygenase enzymes [17]. This selectivity pattern may provide advantages in terms of reduced gastrointestinal toxicity compared to compounds with balanced cyclooxygenase-lipoxygenase inhibition [17] [19]. The compound's ability to maintain anti-inflammatory efficacy while showing reduced cyclooxygenase-1 inhibition suggests potential for improved gastrointestinal safety profile.

Efficacy comparisons with celecoxib, a selective cyclooxygenase-2 inhibitor, reveal that 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid provides superior anti-inflammatory activity in models dependent on lipoxygenase pathway activation [18] [19]. In formalin-induced paw edema studies, the compound demonstrates greater than 60% inhibition of inflammatory responses, comparable to celecoxib's 57.14% inhibition in carrageenan-induced models [18]. This enhanced efficacy in lipoxygenase-dependent models supports the compound's potential as a dual-acting anti-inflammatory agent.

Table 2: Comparative Efficacy Against Standard COX/LOX Dual Inhibitors

CompoundTarget SelectivityAnti-inflammatory Activity (%)Gastrointestinal SafetyCardiovascular RiskClinical Status
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid5-LOX > COX-296ImprovedReducedPreclinical
LicofeloneCOX/5-LOX dual70-80ModerateReducedWithdrawn
CelecoxibCOX-2 selective57.14ModerateIncreasedMarketed
DarbufeloneCOX/5-LOX dual60-70ImprovedReducedWithdrawn
RofecoxibCOX-2 selective65-75ModerateHighWithdrawn
Zileuton5-LOX selective50GoodLowMarketed

The safety profile of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid compared to dual inhibitors shows promising characteristics, with reduced ulcerogenic potential and improved cardiovascular safety margins [18] [19]. Gastrointestinal safety assessments in fasted rat populations reveal no ulceration at therapeutic doses, comparable to celecoxib and superior to non-selective non-steroidal anti-inflammatory drugs [18]. This safety profile, combined with enhanced anti-inflammatory efficacy, positions the compound as a potentially superior therapeutic option compared to current dual inhibitors.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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